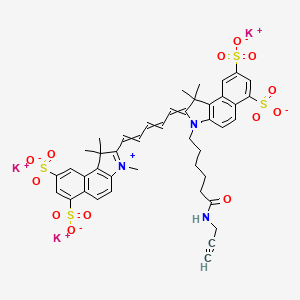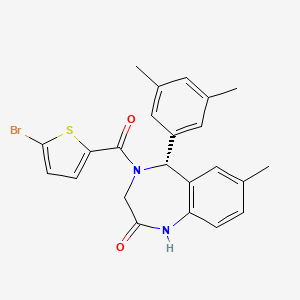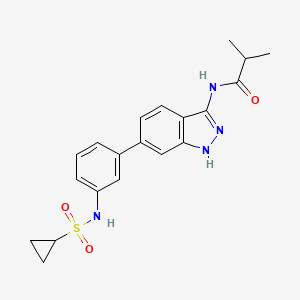
Sulfo-Cyanine5.5 alkyne, Sulfo-Cyanine 5.5 alkyne, Sulfo-Cy5.5 alkyne, Sulfo-Cy 5.5 alkyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfo-Cyanine5.5 alkyne, also known as Sulfo-Cyanine 5.5 alkyne, Sulfo-Cy5.5 alkyne, or Sulfo-Cy 5.5 alkyne, is a far-red emitting fluorophore. This compound is characterized by its high hydrophilicity and aqueous solubility, making it highly suitable for various biological and chemical applications. It is commonly used in click chemistry reactions due to its alkyne functional group, which allows for efficient conjugation with azides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulfo-Cyanine5.5 alkyne involves the modification of Sulfo-Cyanine5.5 with an alkyne group. The process typically includes the following steps:
Starting Material: The synthesis begins with Sulfo-Cyanine5.5, a sulfonated dye.
Functionalization: The alkyne group is introduced through a series of chemical reactions, often involving the use of reagents such as propargylamine.
Purification: The final product is purified using techniques like high-performance liquid chromatography (HPLC) to ensure high purity and quality
Industrial Production Methods
In industrial settings, the production of Sulfo-Cyanine5.5 alkyne follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and product purification .
Chemical Reactions Analysis
Types of Reactions
Sulfo-Cyanine5.5 alkyne primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and selective, forming stable triazole linkages .
Common Reagents and Conditions
Reagents: Azides, copper(I) catalysts, and reducing agents such as sodium ascorbate.
Conditions: The reaction is typically carried out in aqueous or mixed solvent systems at room temperature or slightly elevated temperatures
Major Products
The major product of the CuAAC reaction involving Sulfo-Cyanine5.5 alkyne is a triazole-linked conjugate, which retains the fluorescent properties of the original dye .
Scientific Research Applications
Sulfo-Cyanine5.5 alkyne is widely used in various scientific research fields due to its unique properties:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates
Biology: Employed in bioimaging and fluorescence microscopy to label biomolecules and visualize cellular processes
Medicine: Utilized in diagnostic assays and therapeutic research, particularly in the development of fluorescent probes for disease detection
Industry: Applied in the production of fluorescent dyes and sensors for various industrial applications
Mechanism of Action
The mechanism of action of Sulfo-Cyanine5.5 alkyne involves its ability to form stable triazole linkages through click chemistry reactions. The alkyne group reacts with azides in the presence of a copper(I) catalyst, resulting in the formation of a triazole ring. This reaction is highly specific and efficient, making it ideal for bioconjugation and labeling applications .
Comparison with Similar Compounds
Similar Compounds
Sulfo-Cyanine5 alkyne: Similar in structure but with different spectral properties.
Sulfo-Cyanine7.5 alkyne: Another far-red emitting fluorophore with slightly different emission wavelengths
Uniqueness
Sulfo-Cyanine5.5 alkyne stands out due to its exceptional hydrophilicity and aqueous solubility, which enhance its compatibility with biological systems. Its high extinction coefficient and good quantum yield make it a preferred choice for fluorescence-based applications .
Properties
Molecular Formula |
C43H42K3N3O13S4 |
|---|---|
Molecular Weight |
1054.35 |
IUPAC Name |
tripotassium;1,1-dimethyl-3-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate |
InChI |
InChI=1S/C43H45N3O13S4.3K/c1-7-21-44-39(47)16-12-9-13-22-46-34-20-18-30-32(24-28(61(51,52)53)26-36(30)63(57,58)59)41(34)43(4,5)38(46)15-11-8-10-14-37-42(2,3)40-31-23-27(60(48,49)50)25-35(62(54,55)56)29(31)17-19-33(40)45(37)6;;;/h1,8,10-11,14-15,17-20,23-26H,9,12-13,16,21-22H2,2-6H3,(H4-,44,47,48,49,50,51,52,53,54,55,56,57,58,59);;;/q;3*+1/p-3 |
InChI Key |
BGBGMBKIHOUQOA-UHFFFAOYSA-K |
SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCC#C)C=CC6=C5C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Sulfo-Cyanine5.5 alkyne, Sulfo-Cyanine 5.5 alkyne, Sulfo-Cy5.5 alkyne, Sulfo-Cy 5.5 alkyne |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-methoxy-5-[(5,6,7-trimethoxy-4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl]phenyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate](/img/structure/B1193597.png)

